molecular formula C19H22N4O2 B11982136 4-(4-Methylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine

4-(4-Methylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine

Cat. No.: B11982136
M. Wt: 338.4 g/mol
InChI Key: RUTRRWUAQQIVOZ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is substituted with a 4-methylbenzyl group and a 2-nitrobenzylidene group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine typically involves the condensation of 4-methylbenzylamine with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-(4-Methylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinecarboxamide
  • 4-(4-Methylbenzyl)-N-(2-nitrobenzylidene)-1-piperazineethanol

Uniqueness

4-(4-Methylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C19H22N4O2/c1-16-6-8-17(9-7-16)15-21-10-12-22(13-11-21)20-14-18-4-2-3-5-19(18)23(24)25/h2-9,14H,10-13,15H2,1H3/b20-14+

InChI Key

RUTRRWUAQQIVOZ-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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